![molecular formula C27H28FN5O B2855655 2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2-fluorophenyl)acetamide CAS No. 1172912-49-0](/img/structure/B2855655.png)
2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2-fluorophenyl)acetamide
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Description
2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C27H28FN5O and its molecular weight is 457.553. The purity is usually 95%.
BenchChem offers high-quality 2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry
The benzimidazole core of CHEMBL4177433 is a common motif in medicinal chemistry, known for its ability to bind with various biological targets. This compound could be used in the design of new therapeutic agents, particularly as a scaffold for developing novel inhibitors against specific proteins or enzymes involved in disease pathways .
Antimicrobial Activity
Compounds containing piperazine and benzimidazole structures have been reported to exhibit antimicrobial properties. CHEMBL4177433 could be explored for its potential use as an antimicrobial agent, possibly offering a new approach to combat bacterial and fungal infections .
Antitubercular Agents
The benzimidazole moiety is significant in the search for new antitubercular agents. CHEMBL4177433, with its benzimidazole and piperazine components, might be evaluated for its efficacy against Mycobacterium tuberculosis, contributing to the development of new treatments for tuberculosis .
Organic Photovoltaics
The compound’s structure suggests potential applications in organic photovoltaics (OPV). Its aromatic system could be involved in light absorption and charge transport, which are critical processes in converting sunlight into electricity .
Green Chemistry
The benzimidazole and piperazine components of CHEMBL4177433 align with the principles of green chemistry. They could be used to develop environmentally sustainable products and processes, minimizing the use and generation of hazardous substances .
Neuropharmacology
Given the presence of a piperazine ring, CHEMBL4177433 may have applications in neuropharmacology. Piperazine derivatives are known to interact with neurotransmitter systems, suggesting potential research into psychiatric or neurological disorders .
Cancer Research
The structural features of CHEMBL4177433, particularly the benzimidazole ring, are found in molecules with anticancer properties. This compound could be investigated for its potential role in cancer treatment, possibly as a part of targeted therapy strategies .
Chemical Probes
Lastly, CHEMBL4177433 could serve as a chemical probe to study protein functions in cell-based studies. Its ability to modulate protein activity can provide insights into molecular targets and phenotypic outcomes in various biological research fields .
properties
IUPAC Name |
2-[4-[(1-benzylbenzimidazol-2-yl)methyl]piperazin-1-yl]-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28FN5O/c28-22-10-4-5-11-23(22)30-27(34)20-32-16-14-31(15-17-32)19-26-29-24-12-6-7-13-25(24)33(26)18-21-8-2-1-3-9-21/h1-13H,14-20H2,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVEQPJZQFNPGHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)CC(=O)NC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2-fluorophenyl)acetamide |
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